6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
Description
6-(2-(Benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole-quinoxaline core. The structure includes a benzyloxybenzyl substituent at position 6 and a methyl group at position 9 (Figure 1). This compound belongs to the indolo[2,3-b]quinoxaline family, known for planar aromatic systems that enable DNA intercalation and interactions with biological targets .
Synthesis: The synthesis of indolo[2,3-b]quinoxalines typically involves cyclocondensation of isatin with o-phenylenediamine derivatives under acidic conditions . Advanced methods include Pd-catalyzed Suzuki coupling and C–N annulation reactions, which improve yields and substrate scope . For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11e) was synthesized in 98% yield via Pd-catalyzed coupling .
Applications: Indoloquinoxalines exhibit pharmacological (anticancer, antiviral) and material science applications (OLEDs, organic semiconductors) . Substituents critically modulate their properties; for instance, electron-donating groups enhance HOMO energy levels, improving charge transport in electronic devices .
Properties
IUPAC Name |
9-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-20-15-16-26-23(17-20)28-29(31-25-13-7-6-12-24(25)30-28)32(26)18-22-11-5-8-14-27(22)33-19-21-9-3-2-4-10-21/h2-17H,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVPZZMPHFSINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinoxaline Formation: The quinoxaline ring can be formed by the condensation of an o-phenylenediamine with a diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins or enzymes, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key analogs and their substituents are summarized in Table 1.
Key Observations :
- Electron-donating groups (e.g., 4-methoxyphenyl in 11e) increase HOMO energy (-5.2 eV) and reduce band gaps (2.8 eV), making them suitable for optoelectronics .
- Bulky substituents (e.g., mesityl in 8a) reduce synthetic yields (47%) due to steric hindrance .
- Alkyl chains (e.g., tert-butyl in 5f) enhance solubility in nonpolar solvents .
Physicochemical Properties
Melting points (m.p.) and spectral data vary with substituents:
Electrochemical and Photochemical Properties
Biological Activity
The compound 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, characterized by its unique molecular structure that includes an indole core fused with a quinoxaline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines and possible antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of This compound is C₁₈H₁₅N₂O, with a molecular weight of approximately 344.41 g/mol. The presence of benzyloxy and methyl groups enhances its biological activity, making it an interesting candidate for further investigation in therapeutic applications.
Structural Features
| Feature | Description |
|---|---|
| Indole Core | Provides a foundation for biological activity |
| Quinoxaline Moiety | Enhances interaction with biological targets |
| Benzyloxy Group | Increases lipophilicity and potential for cellular uptake |
| Methyl Substituent | May influence the compound's reactivity |
Anticancer Activity
Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study 1 : In vitro studies demonstrated that the compound showed IC₅₀ values in the low micromolar range against several cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- Study 2 : A comparative analysis with known anticancer agents revealed that this compound had superior cytotoxicity compared to standard treatments like doxorubicin .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against resistant bacterial strains.
Antibacterial Efficacy
- Minimum Inhibitory Concentrations (MICs) : In recent investigations, derivatives similar to this compound exhibited MIC values ranging from 0.25 to 1 mg/L against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| This compound | MRSA | 0.5 |
| Similar Quinoxaline Derivative | E. faecium | 0.25 |
Interaction with Biological Targets
The unique structure of the compound allows it to interact with various biological targets:
- DNA Binding : Studies indicate strong binding affinity to DNA, which is crucial for its anticancer mechanism.
- Protein Interaction : It interacts with proteins involved in cell cycle regulation, potentially altering their function and contributing to its biological effects .
Synthesis and Modification
The synthesis of This compound typically involves multi-step reactions that can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time.
Synthetic Pathway Overview
- Formation of Indole Core : Start from appropriate precursors to construct the indole framework.
- Quinoxaline Fusion : Employ cyclization methods to integrate the quinoxaline moiety.
- Functionalization : Introduce benzyloxy and methyl groups through electrophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
